Cas no 1018589-08-6 (2-(4-Cyclopropylpiperazin-1-yl)aniline)

2-(4-Cyclopropylpiperazin-1-yl)aniline is a versatile intermediate in organic synthesis, particularly valued for its piperazine and aniline functional groups. The cyclopropyl substitution enhances steric and electronic properties, making it useful in the development of pharmacologically active compounds. Its structural features allow for further derivatization, enabling applications in medicinal chemistry, such as the synthesis of potential receptor modulators or enzyme inhibitors. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures reproducibility in synthetic pathways, making it a reliable building block for research and industrial applications requiring precise chemical modifications.
2-(4-Cyclopropylpiperazin-1-yl)aniline structure
1018589-08-6 structure
Product Name:2-(4-Cyclopropylpiperazin-1-yl)aniline
CAS No:1018589-08-6
MF:C13H19N3
MW:217.310062646866
CID:5069820
Update Time:2025-05-26

2-(4-Cyclopropylpiperazin-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-cyclopropylpiperazin-1-yl)aniline
    • 2-(4-Cyclopropylpiperazin-1-yl)aniline
    • Inchi: 1S/C13H19N3/c14-12-3-1-2-4-13(12)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2
    • InChI Key: DDBKDJIOGALPCF-UHFFFAOYSA-N
    • SMILES: N1(CCN(C2C=CC=CC=2N)CC1)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.5

2-(4-Cyclopropylpiperazin-1-yl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C176276-100mg
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$ 115.00 2022-06-06
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$ 435.00 2022-06-06
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Additional information on 2-(4-Cyclopropylpiperazin-1-yl)aniline

Chemical Profile of 2-(4-Cyclopropylpiperazin-1-yl)aniline (CAS No. 1018589-08-6)

2-(4-Cyclopropylpiperazin-1-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1018589-08-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a combination of aniline and cyclopropylpiperazine moieties, has garnered attention due to its structural features and potential biological activities. The presence of the cyclopropyl group and the piperazine ring suggests possible interactions with biological targets, making it a valuable scaffold for drug discovery efforts.

The aniline moiety, characterized by its aromatic ring system and amino group, is a common structural motif in many pharmacologically active agents. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a versatile component in medicinal chemistry. In contrast, the cyclopropylpiperazine segment introduces rigidity to the molecular structure, which can influence both the metabolic stability and binding affinity of the compound. This unique combination of structural elements has positioned 2-(4-Cyclopropylpiperazin-1-yl)aniline as a compound of interest for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. The three-dimensional structure of 2-(4-Cyclopropylpiperazin-1-yl)aniline has been modeled to assess its interactions with various biological targets, including enzymes and receptors. These studies suggest that the compound may exhibit properties relevant to neurological disorders, given the known activity of piperazine derivatives in this context.

In the context of drug discovery, the synthesis of analogs derived from 2-(4-Cyclopropylpiperazin-1-yl)aniline represents a strategic approach to modulate its pharmacological profile. By introducing subtle modifications, such as varying substituents on the aromatic ring or altering the connectivity between functional groups, researchers can fine-tune the biological activity of the molecule. Such modifications are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies.

The cyclopropyl group in 2-(4-Cyclopropylpiperazin-1-yl)aniline is particularly noteworthy due to its ability to influence both electronic and steric properties. This moiety can enhance lipophilicity, which may improve membrane permeability—a critical factor for drug absorption and distribution. Additionally, the cyclopropane ring is known to be metabolically stable, reducing the likelihood of rapid degradation in vivo. These characteristics make it an attractive feature for pharmaceutical development.

Current research in medicinal chemistry emphasizes the importance of multitarget engagement in drug design. 2-(4-Cyclopropylpiperazin-1-yl)aniline has been explored as a potential scaffold for molecules that can interact with multiple targets simultaneously. This approach can lead to synergistic effects, improving therapeutic outcomes while minimizing side effects. Computational methods have been instrumental in identifying key residues on biological targets that interact with this compound, providing insights into its mechanism of action.

The aniline segment of 2-(4-Cyclopropylpiperazin-1-yl)aniline also contributes to its potential utility in drug design. Anilines are known for their ability to form stable coordination complexes with metal ions, which can be exploited in therapeutic applications such as metallodrug development. Furthermore, the electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization and derivatization.

In conclusion, 2-(4-Cyclopropylpiperazin-1-yl)aniline (CAS No. 1018589-08-6) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The interplay between the aniline and cyclopropylpiperazine moieties offers opportunities for designing molecules with tailored pharmacological profiles. Ongoing studies aim to elucidate its mechanisms of action and explore its applications in treating various diseases.

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